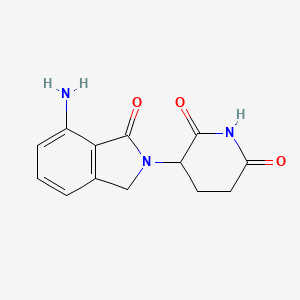3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS No.: 191732-75-9
Cat. No.: VC11488523
Molecular Formula: C13H13N3O3
Molecular Weight: 259.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 191732-75-9 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.3 |
| IUPAC Name | 3-(4-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C13H13N3O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6,14H2,(H,15,17,18) |
| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine-2,6-dione core linked to a 7-amino-substituted isoindolinone moiety. This configuration enables dual functionality: the piperidine-dione segment mediates binding to CRBN, an E3 ubiquitin ligase, while the isoindolinone group provides structural stability and modulates solubility . The presence of the amino group at the 7-position distinguishes it from related analogs like Lenalidomide, which typically bear substituents at the 4-position.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 191732-75-9 |
| Molecular Formula | |
| Molecular Weight | 259.26 g/mol |
| SMILES Notation | O=C(C(N(CC1=C2C(N)=CC=C1)C2=O)CC3)NC3=O |
| Topological Polar Surface Area (TPSA) | 92.5 Ų |
| LogP | 0.0298 |
Biological Activity and Research Applications
PROTAC Development
The compound’s primary application lies in PROTAC design, where it functions as a CRBN-binding ligand. By recruiting CRBN, PROTACs facilitate the ubiquitination and subsequent degradation of disease-relevant proteins. For instance, conjugating this molecule to a target-binding warhead (e.g., a kinase inhibitor) enables the degradation of oncogenic proteins in cancer cells .
Comparative Analysis with Lenalidomide
Lenalidomide () shares the same molecular formula but differs in substituent positioning. The 7-amino group in 3-(7-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione may enhance binding specificity or alter pharmacokinetic profiles, though direct comparative studies remain unpublished .
Physicochemical and Computational Properties
Solubility and Stability
With a LogP of 0.0298, the compound exhibits moderate hydrophilicity, favoring aqueous solubility under physiological conditions. Stability data recommend storage at 4°C in light-protected environments to prevent degradation .
Hydrogen Bonding Capacity
The molecule’s TPSA of 92.5 Ų reflects four hydrogen bond acceptors and two donors, consistent with its ability to engage in CRBN interactions .
Future Directions and Challenges
Expanding PROTAC Libraries
Further structural optimization—such as varying amino group positioning or introducing fluorinated substituents—could refine CRBN-binding affinity and proteolytic efficiency.
Translational Barriers
Challenges include improving synthetic yields (currently ~40% for analogs ) and addressing off-target effects common to CRBN-based PROTACs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume